molecular formula C13H16N2O B11810776 5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole

5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole

Katalognummer: B11810776
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: QODKLKBCLDXIFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a tetrahydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethylbenzimidazole with tetrahydrofuran derivatives in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction typically results in the formation of more saturated compounds .

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole core and the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural characteristics .

Eigenschaften

Molekularformel

C13H16N2O

Molekulargewicht

216.28 g/mol

IUPAC-Name

5,6-dimethyl-2-(oxolan-3-yl)-1H-benzimidazole

InChI

InChI=1S/C13H16N2O/c1-8-5-11-12(6-9(8)2)15-13(14-11)10-3-4-16-7-10/h5-6,10H,3-4,7H2,1-2H3,(H,14,15)

InChI-Schlüssel

QODKLKBCLDXIFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3CCOC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.